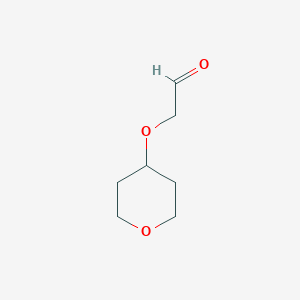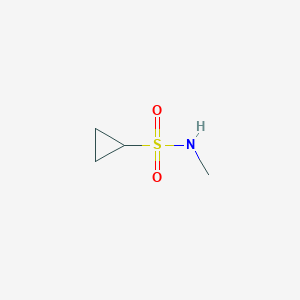
3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C8H10ClN3. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with a suitable chloro-substituted nitrile, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different triazole derivatives .
Scientific Research Applications
3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer activities.
Agriculture: It serves as a precursor for synthesizing agrochemicals with herbicidal and fungicidal properties.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4,5-diphenyl-4H-1,2,4-triazole
- 3-chloro-4,5-dimethyl-4H-1,2,4-triazole
- 3-chloro-4,5-diethyl-4H-1,2,4-triazole
Uniqueness
3-chloro-4,5-dicyclopropyl-4H-1,2,4-triazole is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1343603-32-6 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




